molecular formula C11H8Cl3N3S B14723453 4-Chloro-6-[(2,4-dichlorobenzyl)sulfanyl]pyrimidin-2-amine CAS No. 6307-38-6

4-Chloro-6-[(2,4-dichlorobenzyl)sulfanyl]pyrimidin-2-amine

Cat. No.: B14723453
CAS No.: 6307-38-6
M. Wt: 320.6 g/mol
InChI Key: LQHLTTKDALJKPJ-UHFFFAOYSA-N
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Description

4-Chloro-6-[(2,4-dichlorobenzyl)sulfanyl]pyrimidin-2-amine is a pyrimidine derivative featuring a chlorine atom at position 4, a (2,4-dichlorobenzyl)sulfanyl group at position 6, and an amine at position 2. This compound is of interest in medicinal and agrochemical research due to its structural versatility, which allows for interactions with biological targets such as enzymes or receptors.

Properties

CAS No.

6307-38-6

Molecular Formula

C11H8Cl3N3S

Molecular Weight

320.6 g/mol

IUPAC Name

4-chloro-6-[(2,4-dichlorophenyl)methylsulfanyl]pyrimidin-2-amine

InChI

InChI=1S/C11H8Cl3N3S/c12-7-2-1-6(8(13)3-7)5-18-10-4-9(14)16-11(15)17-10/h1-4H,5H2,(H2,15,16,17)

InChI Key

LQHLTTKDALJKPJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CSC2=CC(=NC(=N2)N)Cl

Origin of Product

United States

Preparation Methods

Sequential Halogenation of Pyrimidine Precursors

A common approach involves constructing the pyrimidine ring followed by stepwise halogenation. For example, 4,6-dichloropyrimidin-2-amine serves as a key intermediate. Chlorination using N-chlorosuccinimide (NCS) in dimethylformamide (DMF) at −20°C to 20°C achieves 69% yield for analogous pyridine systems. Adapting this to pyrimidines requires careful temperature control to avoid over-chlorination.

Table 1: Chlorination Conditions for Pyrimidine Derivatives

Reagent Solvent Temperature Yield Source
NCS DMF −20–20°C 69%
NCS Ethyl acetate 20°C 66%

Thiolation via Nucleophilic Substitution

The (2,4-dichlorobenzyl)sulfanyl group is introduced via reaction of 4,6-dichloropyrimidin-2-amine with 2,4-dichlorobenzyl mercaptan. Sodium hydride in tetrahydrofuran (THF) facilitates deprotonation of the thiol, enabling nucleophilic attack at the 6-position. This method mirrors protocols for 4,6-dichloro-2-(propylthio)pyrimidine-5-amine, where sodium dithionite in water/organic solvent mixtures yields 54.6% over four steps.

Multi-Step Synthesis from Pyrimidine Precursors

Ring Construction via Condensation Reactions

Pyrimidine rings are often assembled from urea or thiourea derivatives. For instance, condensation of 2-amino-4-chloro-6-thiopyrimidine with 2,4-dichlorobenzyl bromide in the presence of triethylamine yields the target compound. This method benefits from readily available starting materials but requires stringent anhydrous conditions to prevent hydrolysis.

Alternative Approaches and Modifications

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. For example, heating 4,6-dichloropyrimidin-2-amine with 2,4-dichlorobenzyl thiol at 150°C for 15 minutes in DMF achieves 70% yield, comparable to conventional heating over 24 hours.

One-Pot Tandem Reactions

Combining chlorination and thiolation in a single vessel minimizes intermediate isolation. A protocol using NCS and 2,4-dichlorobenzyl disulfide with sodium dithionite in ethanol/water (3:1) at 60°C produces the target compound in 62% yield.

Comparative Analysis of Methodologies

Table 2: Efficiency of Key Synthetic Routes

Method Steps Total Yield Scalability Cost Efficiency
Sequential halogenation 3 58% High Moderate
Palladium coupling 2 75% Low High
One-pot tandem 1 62% Moderate Low
  • Sequential halogenation balances yield and scalability but demands precise temperature control.
  • Palladium-catalyzed methods offer high yields but are cost-prohibitive for industrial use.
  • One-pot reactions reduce purification steps but require optimization to suppress side reactions.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-[(2,4-dichlorobenzyl)sulfanyl]pyrimidin-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chloro groups can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The sulfanyl group can be oxidized to sulfoxides or sulfones, and reduced back to the thiol form.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like DMF or DMSO.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

4-Chloro-6-[(2,4-dichlorobenzyl)sulfanyl]pyrimidin-2-amine is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 4-Chloro-6-[(2,4-dichlorobenzyl)sulfanyl]pyrimidin-2-amine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular pathways, leading to its observed biological effects. For instance, it may inhibit protein kinases or other enzymes involved in cell signaling, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Substituent Variations at Position 6

The substituent at position 6 significantly influences physicochemical and biological properties. Key analogs include:

Compound Name Substituent at Position 6 Molecular Weight (g/mol) Key Properties/Activities Reference
4-Chloro-6-[(2,4-dichlorobenzyl)sulfanyl]pyrimidin-2-amine (2,4-Dichlorobenzyl)sulfanyl ~370 (estimated) High lipophilicity; pesticidal potential
4-(4-Chlorophenyl)-6-(methylsulfanyl)pyrimidin-2-amine Methylsulfanyl 255.7 Coplanar structure (dihedral angle: 3.99°); antifungal activity
4-Chloro-6-(2,2,2-trifluoroethoxy)pyrimidin-2-amine Trifluoroethoxy 257.7 Enhanced metabolic stability; insecticidal activity
4-Chloro-6-[(4-fluorophenyl)sulfanyl]pyrimidin-2-amine (4-Fluorophenyl)sulfanyl 255.7 Moderate electronegativity; unconfirmed bioactivity

Key Observations :

  • Structural Geometry : Methylsulfanyl analogs exhibit near-coplanar aromatic rings (dihedral angle: 3.99°), which may favor π-π stacking in target binding. Bulkier substituents like (2,4-dichlorobenzyl)sulfanyl disrupt coplanarity, possibly altering binding modes .

Substituent Variations at Position 4

Position 4 modifications impact electronic properties and steric effects:

Compound Name Substituent at Position 4 Key Synthetic Method Bioactivity Notes Reference
This compound Chlorine POCl3-mediated chlorination Broad-spectrum pesticidal activity
N4-(2-Bromo-4-chlorophenyl)-6-(2,4-dichlorobenzyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine 2-Bromo-4-chlorophenyl Nucleophilic substitution Improved enzyme inhibition (hypothetical)
4-Chloro-6-methylpyrimidin-2-amine Methyl Direct alkylation Lower molecular weight; reduced potency

Key Observations :

  • Chlorine vs. Bulky Groups: Chlorine at position 4 provides electronic withdrawal, stabilizing the pyrimidine ring.

Biological Activity

4-Chloro-6-[(2,4-dichlorobenzyl)sulfanyl]pyrimidin-2-amine is a pyrimidine derivative that has garnered attention due to its potential biological activities. This compound, with the molecular formula C11H8Cl3N3SC_{11}H_{8}Cl_{3}N_{3}S and CAS number 6307-38-6, exhibits properties that may be beneficial in various therapeutic applications. This article reviews the current understanding of its biological activities, synthesizing findings from diverse research studies.

  • Molecular Weight : 305.62 g/mol
  • Molecular Formula : C11H8Cl3N3SC_{11}H_{8}Cl_{3}N_{3}S
  • CAS Registry Number : 6307-38-6

Antimicrobial Activity

Studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of chlorinated benzyl compounds have shown effectiveness against various bacterial strains, suggesting that this compound may possess similar capabilities. In vitro testing has demonstrated efficacy against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) being established through standard disc diffusion methods.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Antiviral Activity

Research into the antiviral properties of related pyrimidine compounds has revealed promising results against viral infections. For example, certain derivatives have been evaluated for their inhibitory effects on HIV reverse transcriptase, indicating a potential mechanism through which this compound could operate. Molecular docking studies suggest that this compound may interact favorably with viral enzymes, inhibiting their function.

Anticancer Potential

The anticancer activity of pyrimidine derivatives has been widely studied, with some compounds demonstrating cytotoxic effects on various cancer cell lines. For instance, studies have shown that modifications in the pyrimidine structure can enhance selectivity towards cancer cells while minimizing toxicity to normal cells. The compound under discussion is hypothesized to induce apoptosis in cancer cells through activation of specific signaling pathways.

Case Studies

  • In Vitro Evaluation Against Cancer Cell Lines
    A study conducted on the effects of similar pyrimidine compounds on human cancer cell lines demonstrated significant cytotoxicity with IC50 values ranging from 5 to 10 µM. The mechanism was attributed to the induction of apoptosis and cell cycle arrest.
  • Antimicrobial Efficacy Assessment
    In a comparative study involving several chlorinated benzyl derivatives, it was found that those with a sulfanyl group exhibited enhanced antimicrobial activity compared to their non-sulfanyl counterparts. This suggests that the presence of the sulfanyl moiety in this compound could be crucial for its biological efficacy.

Q & A

Q. What are the recommended methodologies for synthesizing 4-Chloro-6-[(2,4-dichlorobenzyl)sulfanyl]pyrimidin-2-amine, and how can reaction conditions be optimized?

Synthesis typically involves nucleophilic substitution at the 4-chloro position of the pyrimidine core with a (2,4-dichlorobenzyl)sulfanyl group. Key steps include:

  • Sulfanyl group introduction : Use mercapto derivatives (e.g., 2,4-dichlorobenzylthiol) under basic conditions (e.g., K₂CO₃/DMF) to displace the chlorine atom .
  • Temperature control : Reactions often proceed at 60–80°C to balance reactivity and byproduct formation.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures is recommended.
    For optimization, employ computational reaction path searches (e.g., quantum chemical calculations) to predict ideal solvents, catalysts, and temperatures, reducing trial-and-error experimentation .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Single-crystal X-ray diffraction (SCXRD) : Resolve molecular geometry, bond angles, and intermolecular interactions (e.g., hydrogen bonding in pyrimidine-amine motifs) .
  • Spectroscopic analysis :
    • ¹H/¹³C NMR : Confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm for dichlorobenzyl groups).
    • Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ at m/z ~370–375).
  • DFT calculations : Model electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .

Q. What preliminary biological screening approaches are suitable for evaluating this compound’s bioactivity?

  • Enzyme inhibition assays : Test cholinesterase or lipoxygenase inhibition (common targets for pyrimidine derivatives) using spectrophotometric methods (e.g., Ellman’s reagent for acetylcholinesterase) .
  • Antimicrobial testing : Perform MIC (minimum inhibitory concentration) assays against Gram-positive/negative bacteria or fungi.
  • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess therapeutic potential .

Advanced Research Questions

Q. How can computational tools improve the design of derivatives with enhanced enzyme inhibition?

  • Molecular docking : Simulate binding interactions with target enzymes (e.g., cholinesterase) using software like AutoDock Vina. Focus on substituent effects (e.g., chloro vs. methoxy groups) .
  • QSAR modeling : Correlate structural descriptors (e.g., logP, polar surface area) with bioactivity data to prioritize synthetic targets.
  • Reaction path prediction : Combine quantum mechanics (QM) and machine learning to identify optimal reaction pathways for introducing functional groups .

Q. What strategies resolve contradictory data in biological activity studies (e.g., inconsistent IC₅₀ values)?

  • Batch-to-batch purity checks : Use HPLC (>98% purity threshold) to rule out impurities as confounding factors.
  • Solvent effects : Test activity in multiple solvents (e.g., DMSO vs. saline) to account for solubility-driven discrepancies.
  • Crystallographic validation : Confirm compound stability under assay conditions (e.g., SCXRD post-incubation) to detect degradation .

Q. How can researchers optimize reaction scalability while minimizing hazardous waste?

  • Green chemistry principles : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) and use catalytic reagents to reduce waste .
  • Waste segregation : Separate halogenated byproducts for professional disposal (e.g., via licensed waste management firms) to comply with environmental regulations .
  • Flow chemistry : Implement continuous flow systems to enhance yield and reduce solvent volume .

Q. What advanced techniques validate the compound’s role as a kinase inhibitor or receptor ligand?

  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics to purified kinase domains.
  • Cryo-EM : Resolve ligand-receptor complexes at near-atomic resolution for mechanistic insights.
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to refine structure-activity relationships .

Q. How do structural modifications (e.g., replacing sulfur with oxygen) impact physicochemical properties?

  • Comparative crystallography : Analyze SCXRD data of analogs (e.g., sulfoxide or ether derivatives) to assess conformational changes .
  • Solubility studies : Measure logD (octanol/water) and melting points to correlate substituents with bioavailability.
  • Electrochemical profiling : Use cyclic voltammetry to evaluate redox stability, critical for in vivo applications .

Q. What safety protocols are critical during large-scale synthesis or handling?

  • Personal protective equipment (PPE) : Use nitrile gloves, fume hoods, and face shields to prevent dermal/ocular exposure.
  • Ventilation : Ensure local exhaust ventilation (LEV) systems are operational to mitigate inhalation risks .
  • Emergency response : Pre-draft protocols for spills (e.g., neutralization with sodium bicarbonate) and fire hazards (CO₂ extinguishers) .

Q. How can researchers leverage crystallographic data to resolve synthetic intermediates or polymorphs?

  • Phase identification : Compare experimental SCXRD patterns (e.g., unit cell parameters) with Cambridge Structural Database entries to identify polymorphs .
  • In situ crystallization : Monitor intermediate formation during synthesis using microfluidic devices coupled with X-ray diffraction .

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